Benzyl 3-(aminomethyl)benzoate Benzyl 3-(aminomethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17850220
InChI: InChI=1S/C15H15NO2/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2
SMILES:
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol

Benzyl 3-(aminomethyl)benzoate

CAS No.:

Cat. No.: VC17850220

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-(aminomethyl)benzoate -

Specification

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
IUPAC Name benzyl 3-(aminomethyl)benzoate
Standard InChI InChI=1S/C15H15NO2/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2
Standard InChI Key BYBCIJRHVGNOPT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CN

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

Benzyl 3-(aminomethyl)benzoate (C₁₅H₁₅NO₂) consists of a benzoic acid derivative esterified with benzyl alcohol at the carboxyl group and functionalized with an aminomethyl group (-CH₂NH₂) at the meta position of the aromatic ring (Figure 1) . Key structural identifiers include:

  • Molecular Formula: C₁₅H₁₅NO₂

  • SMILES: C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CN

  • InChIKey: BYBCIJRHVGNOPT-UHFFFAOYSA-N

The hydrochloride salt form (CID 50988701) enhances stability, with predicted collision cross-sections (CCS) for adducts such as [M+H]⁺ (155.7 Ų) and [M+Na]⁺ (169.0 Ų), indicating moderate polarizability .

Table 1: Predicted Collision Cross-Sections for Adducts of Benzyl 3-(Aminomethyl)Benzoate Hydrochloride

Adductm/zCCS (Ų)
[M+H]⁺242.11756155.7
[M+Na]⁺264.09950169.0
[M+NH₄]⁺259.14410164.0
[M-H]⁻240.10300160.5

Synthesis and Industrial Production

Patent-Based Synthesis Route

A scalable method for synthesizing aminomethylbenzoic acid derivatives is described in Chinese Patent CN102718673A . Although the patent focuses on para-aminomethylbenzoic acid, the methodology is adaptable to meta-substituted analogs like benzyl 3-(aminomethyl)benzoate. The two-step process involves:

  • Hydrolysis of p-Cyanobenzyl Chloride:

    • Reactants: p-Cyanobenzyl chloride, sulfuric acid/water mixture.

    • Product: p-Chloromethylbenzoic acid (intermediate).

    • Conditions: Acidic hydrolysis at elevated temperatures.

  • Amination with Urotropin Catalyst:

    • Reactants: p-Chloromethylbenzoic acid, ammonia, urotropin (hexamethylenetetramine).

    • Product: Aminomethylbenzoic acid derivative.

    • Conditions: Room temperature to 60°C, catalytic urotropin to suppress byproducts (e.g., secondary amines) .

Table 2: Key Advantages of the Patent Synthesis Method

ParameterBenefit
Yield>85% after recrystallization
CatalystUrotropin reduces hydroxylation byproducts
ScalabilitySuitable for industrial continuous reactors
Solvent SystemWater-based, minimizing organic waste

Comparative Analysis with Structural Analogs

Methyl 3-(Aminomethyl)Benzoate Hydrochloride

The methyl ester analog (CAS 17841-68-8, C₉H₁₂ClNO₂) shares functional groups but differs in ester chain length. Industrial production of this compound employs catalytic hydrogenation of nitro precursors (e.g., methyl 3-nitrobenzoate) , a method potentially applicable to benzyl derivatives. Key distinctions include:

  • Molecular Weight: 201.65 g/mol (methyl) vs. 241.11 g/mol (benzyl).

  • Reactivity: Benzyl esters exhibit higher lipophilicity, influencing pharmacokinetic profiles in drug design.

Prospective Applications and Research Directions

Pharmaceutical Intermediate

The aminomethyl group’s nucleophilic nature positions benzyl 3-(aminomethyl)benzoate as a candidate for:

  • Peptide Mimetics: Serving as a backbone for protease-resistant drug analogs.

  • Anticancer Agents: Functionalization with cytotoxic moieties (e.g., platinum complexes).

Polymer Chemistry

Incorporation into copolymers could enhance material properties such as:

  • Thermal Stability: Aromatic rings improve decomposition thresholds.

  • Biodegradability: Ester linkages facilitate enzymatic cleavage.

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